

Application Notes and Protocols for IV-361 in Cell Culture Experiments

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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928

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Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] [2] As a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, CDK7 plays a crucial role in the regulation of both transcription and cell cycle progression.[2][3][4] Inhibition of CDK7 by **IV-361** leads to the suppression of cell proliferation and survival, making it a compound of significant interest for cancer research and therapeutic development.[1][2][5] These application notes provide detailed protocols for the preparation and use of **IV-361** in various cell culture experiments.

Mechanism of Action

IV-361 selectively inhibits the kinase activity of CDK7.[1][2] CDK7 is a central regulator of the cell cycle, activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 through T-loop phosphorylation.[2][4] Additionally, as part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation phases of transcription.[3][6] By inhibiting CDK7, **IV-361** disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **IV-361**.

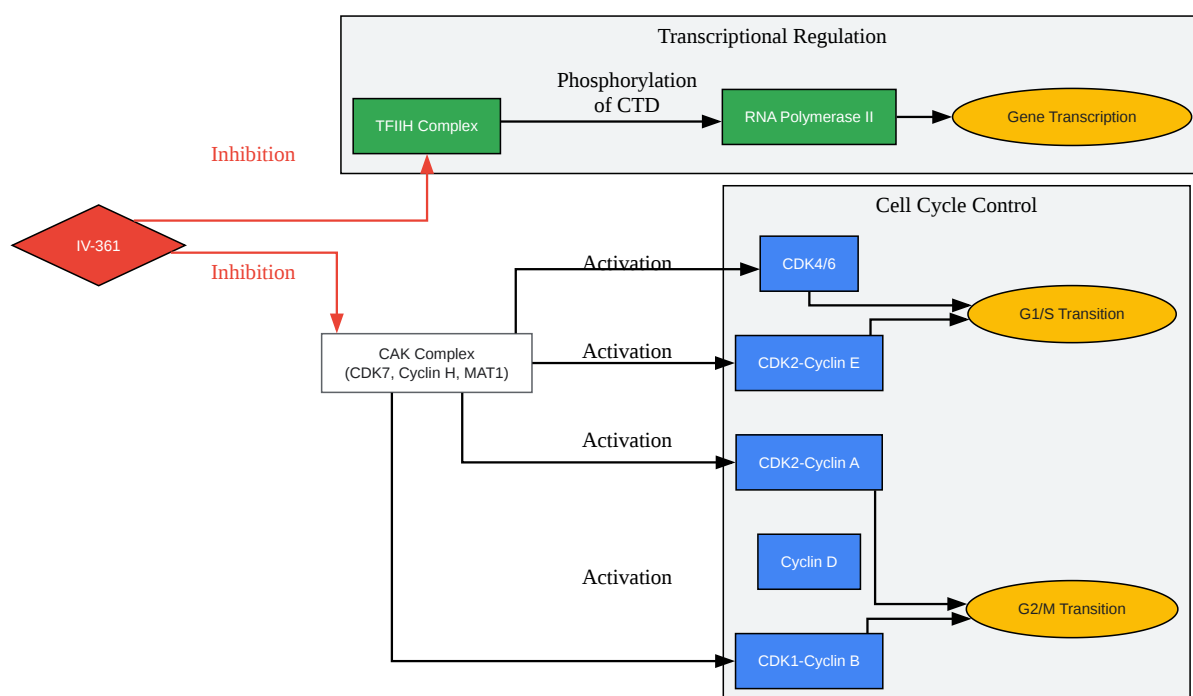
Parameter	Value	Cell Line/System	Reference
Ki (CDK7)	≤50 nM	Biochemical Assay	[1][2]
Ki (CDK2)	≥1000 nM	Biochemical Assay	[1][2]
Ki (PLK1)	≥5000 nM	Biochemical Assay	[1][2]
GI ₅₀	≤100 nM	HCT-116	[1][2]
IC ₅₀ (IL-2 Production)	≤100 nM	PBMC	[1][2]
IC ₅₀ (IL-17 Production)	≤100 nM	PBMC	[1][2]

Table 1: In Vitro Activity of **IV-361**

Parameter	Dosage	Tumor Model	Efficacy	Reference
Tumor Volume Suppression	25 mg/kg/day (oral)	HCT-116 Xenograft (BALB/c nude mice)	≥46%	[1][2]

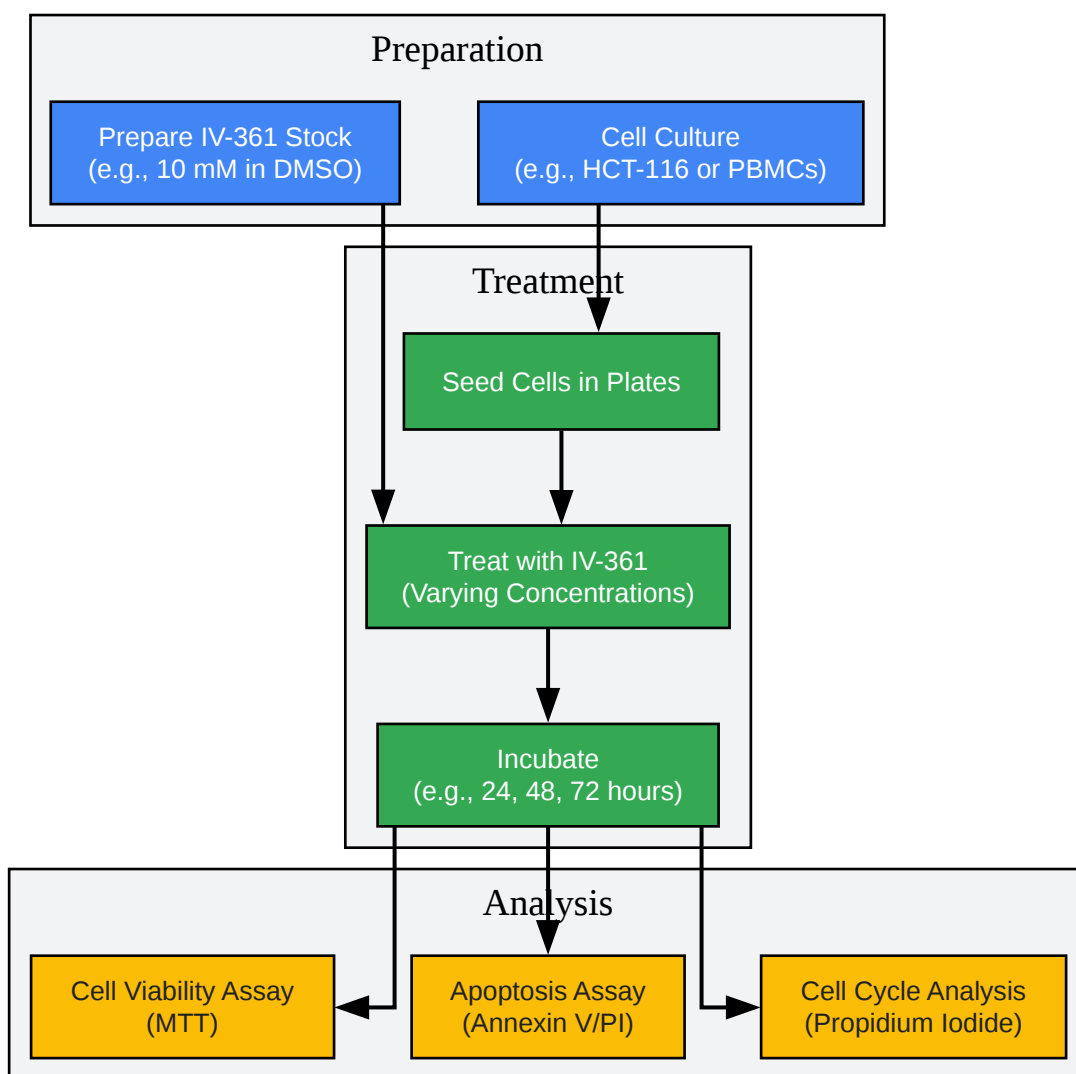
Table 2: In Vivo Activity of **IV-361**

Visualized Signaling Pathway and Experimental Workflow



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Caption: **IV-361** inhibits CDK7 within the CAK and TFIH complexes.



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Caption: General workflow for in vitro cell-based assays with **IV-361**.

Experimental Protocols

Preparation of IV-361 Stock Solution

Materials:

- **IV-361** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes

Procedure:

- Based on the molecular weight of **IV-361**, calculate the mass required to prepare a 10 mM stock solution.
- Aseptically weigh the calculated amount of **IV-361** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 10 mM concentration.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months.[\[1\]](#)

Cell Culture

Materials:

- HCT-116 cells (ATCC CCL-247)
- McCoy's 5A Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Growth Medium:

- McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[\[7\]](#)[\[8\]](#)

Procedure:

- Culture HCT-116 cells in a T-75 flask with the growth medium in a humidified incubator at 37°C with 5% CO₂.[\[8\]](#)
- Subculture the cells when they reach 70-90% confluency.[\[8\]](#)
- To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
- Incubate for 5-15 minutes at 37°C until cells detach.
- Neutralize the trypsin with 5 mL of growth medium and collect the cells in a 15 mL conical tube.
- Centrifuge at 150-400 x g for 5-10 minutes.
- Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended density of 2 x 10⁴ cells/cm².[\[9\]](#)

Materials:

- Whole blood collected in heparin or citrate tubes
- Ficoll-Paque or other density gradient medium
- PBS
- RPMI-1640 medium
- FBS
- Penicillin-Streptomycin solution

Procedure:

- Dilute the whole blood 1:1 with PBS.[\[10\]](#)
- Carefully layer the diluted blood over the density gradient medium in a conical tube.[\[10\]](#)

- Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[10]
- Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.[10][11]
- Wash the collected PBMCs with PBS and centrifuge at 400 x g for 10 minutes.[10]
- Repeat the wash step.
- Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin for subsequent experiments.[12]

Cell Viability Assay (MTT Assay)

Materials:

- Cells cultured in a 96-well plate
- **IV-361** working solutions (diluted from stock in culture medium)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells (e.g., 1×10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
- Remove the medium and add 100 μ L of fresh medium containing various concentrations of **IV-361** (and a vehicle control, e.g., 0.1% DMSO).
- Incubate for the desired time period (e.g., 72 hours).[13]
- Add 10-20 μ L of MTT solution to each well and incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.[13][14]

- Remove the medium containing MTT and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.[13][14]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- Cells treated with **IV-361**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells and treat with **IV-361** for the desired time (e.g., 48 hours).[5]
- Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[16]
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.[16]
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
- Add 400 μ L of 1X Binding Buffer to each tube.[16]
- Analyze the cells by flow cytometry within one hour.

- Healthy cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[\[16\]](#)

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

- Cells treated with **IV-361**
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells and treat with **IV-361** for the desired time (e.g., 16-48 hours).[\[5\]](#)[\[17\]](#)
- Harvest the cells, wash with PBS, and centrifuge.
- Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
[\[18\]](#)[\[19\]](#)
- Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[\[18\]](#)[\[19\]](#)
- Centrifuge the fixed cells at a higher speed (e.g., 500 g) for 5 minutes and wash twice with PBS.[\[19\]](#)[\[20\]](#)
- Resuspend the cell pellet in PI/RNase A staining solution.[\[18\]](#)
- Incubate for 15-30 minutes at room temperature in the dark.[\[19\]](#)

- Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.[18] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

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